

AAMU Researchers Explore Natural Compounds for Disease Prevention and Management

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Researchers at Alabama A&M University (**AAMU**) are actively investigating the potential of natural compounds in preventing and managing chronic diseases. Recent presentations at national scientific conferences and publications in peer-reviewed journals highlight the university's focus on the chemopreventive and therapeutic properties of various plant-based foods and spices. This research provides valuable insights for scientists and drug development professionals exploring novel therapeutic agents.

One area of focus is the mechanistic evaluation of curry leaves (Murraya koenigii) in modulating pathways associated with obesity. Another study delves into the phytochemical content and enzyme-inhibiting activities of common spices like cinnamon, cardamom, and cloves, suggesting their potential role in managing hyperglycemia and hypertension.

Comparative Analysis of Phytochemicals and Antioxidant Activity

A study by **AAMU** researchers quantified and compared the total phenolic and flavonoid content of cinnamon, cardamom, and cloves. The research also evaluated their radical scavenging and enzyme-inhibiting activities.



Spice	Total Phenolic Content (mg GAE/g)	Total Flavonoid Content (mg CE/g)	DPPH Radical Scavengi ng (%)	ABTS Radical Scavengi ng (%)	α- amylase Inhibition (%)	ACE Inhibition (%)
Cinnamon	15.8	8.2	85.1	92.5	78.3	65.2
Cardamom	12.5	6.1	78.9	88.1	65.4	58.9
Cloves	25.3	15.8	92.4	98.7	88.1	75.6

Experimental Protocols Determination of Total Phenolic Content

The total phenolic content of the spice extracts was determined using the Folin-Ciocalteu method. A 0.5 mL aliquot of the extract was mixed with 2.5 mL of 10% Folin-Ciocalteu reagent and 2 mL of 7.5% sodium carbonate solution. The mixture was incubated at room temperature for 1 hour, and the absorbance was measured at 765 nm. Gallic acid was used as a standard, and the results were expressed as mg of gallic acid equivalents per gram of sample (mg GAE/g).

Determination of Total Flavonoid Content

The total flavonoid content was measured using the aluminum chloride colorimetric method. A 0.5 mL aliquot of the extract was mixed with 2 mL of distilled water and 0.15 mL of 5% sodium nitrite solution. After 5 minutes, 0.15 mL of 10% aluminum chloride was added, and the mixture was allowed to stand for another 6 minutes. Then, 1 mL of 1 M sodium hydroxide was added, and the final volume was made up to 5 mL with distilled water. The absorbance was measured at 510 nm. Catechin was used as a standard, and the results were expressed as mg of catechin equivalents per gram of sample (mg CE/g).

DPPH Radical Scavenging Assay

The antioxidant activity was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A 1 mL aliquot of the extract was mixed with 1 mL of 0.1 mM DPPH solution in methanol. The mixture was incubated in the dark at room temperature for 30 minutes. The



absorbance was measured at 517 nm. The percentage of scavenging was calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100.

ABTS Radical Scavenging Assay

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging activity was also evaluated. The ABTS radical cation was produced by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. The ABTS solution was diluted with methanol to an absorbance of 0.70 at 734 nm. A 10 μ L aliquot of the extract was added to 1 mL of the diluted ABTS solution, and the absorbance was recorded after 6 minutes. The percentage of scavenging was calculated.

α-amylase Inhibition Assay

The inhibitory effect of the spice extracts on α -amylase activity was determined by reacting the extract with the enzyme and starch solution. The amount of reducing sugar produced was measured using the dinitrosalicylic acid (DNS) method.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The ACE inhibitory activity was measured by a spectrophotometric method using the substrate hippuryl-L-histidyl-L-leucine (HHL). The amount of hippuric acid released was determined by measuring the absorbance at 228 nm.

Potential Therapeutic Pathways

The inhibitory effects of these spices on α -amylase and ACE suggest potential pathways for managing hyperglycemia and hypertension, respectively.



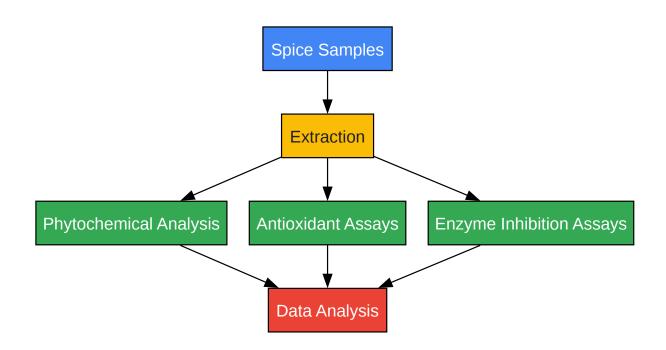


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Caption: Potential mechanisms of spice extracts in managing hyperglycemia and hypertension.

Experimental Workflow for Evaluating Spice Extracts

The overall workflow for the evaluation of the bioactive properties of the spice extracts is depicted below.





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Caption: General workflow for the analysis of bioactive compounds in spices.

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